molecular formula C18H20N2O3 B12190854 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B12190854
M. Wt: 312.4 g/mol
InChI Key: FGVXTKKEDRMNND-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a spiro linkage, which is a bicyclic system where two rings are connected through a single atom, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimization of reaction conditions to minimize waste and maximize yield, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and interacting with cellular proteins . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit enzymes critical for cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and stability. Its potential antitumor activity further distinguishes it from other similar compounds, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

1-oxa-4-azaspiro[4.5]decan-4-yl-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C18H20N2O3/c21-17(20-11-12-22-18(20)9-5-2-6-10-18)15-13-16(23-19-15)14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2

InChI Key

FGVXTKKEDRMNND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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